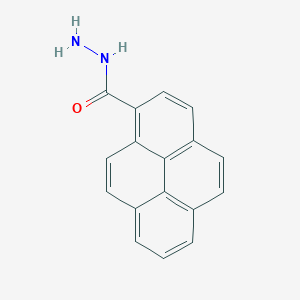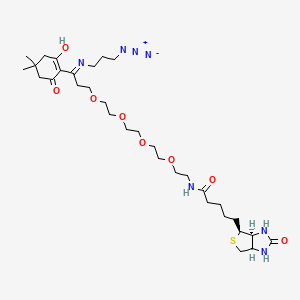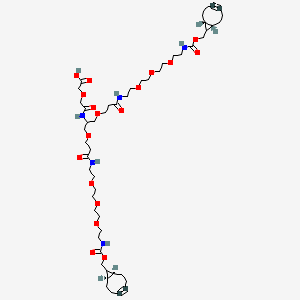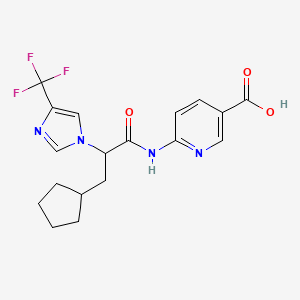
Pyrene-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-1-carbohydrazide is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound is characterized by the presence of a carbohydrazide group attached to the pyrene nucleus, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrene-1-carbohydrazide typically involves the reaction of pyrene-1-carboxaldehyde with carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyrene nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts such as copper or palladium .
Major Products
Major products formed from these reactions include pyrene-1-carboxylic acid, pyrene-1-carboxamide, and various substituted pyrene derivatives .
Aplicaciones Científicas De Investigación
Pyrene-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in the study of molecular interactions and as a fluorescent probe for detecting metal ions.
Medicine: this compound derivatives are investigated for their potential anticancer and antimicrobial properties.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of pyrene-1-carbohydrazide involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to pyrene-1-carbohydrazide include:
- Pyrene-1-carboxaldehyde
- Pyrene-1-carboxylic acid
- Pyrene-1-carboxamide
- Pyrene-1-carboxylate esters
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H12N2O |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
pyrene-1-carbohydrazide |
InChI |
InChI=1S/C17H12N2O/c18-19-17(20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,18H2,(H,19,20) |
Clave InChI |
VLRKTIXKKUGTNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15073350.png)

![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)

![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
